The synthesis of 8-Bromo-7-(2-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione typically involves a multi-step process:
The molecular structure of 8-Bromo-7-(2-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione features a purine core with several substituents:
CC1=NC(=O)N(C(=O)N1C(C)C)C(Cc2cc(Cl)ccc2Br)=C
This notation reflects the arrangement of atoms and bonds in the molecule, highlighting its complexity.
8-Bromo-7-(2-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione can participate in various chemical reactions:
These reactions can yield various derivatives depending on the reagents and conditions employed.
The mechanism of action for 8-Bromo-7-(2-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione primarily involves interactions with specific molecular targets within biological systems:
Research suggests that this compound exhibits anti-inflammatory properties and may influence purinergic signaling pathways . The precise molecular targets and pathways remain an area for further investigation.
The physical and chemical properties of 8-Bromo-7-(2-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione include:
8-Bromo-7-(2-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione has several scientific applications:
This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting its importance in developing new therapeutic agents. Further studies are warranted to fully elucidate its biological effects and potential applications in medicine.
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5